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An In-depth Technical Guide to the Bandgap Energy of Gallium Arsenide at Room Temperature

For researchers, scientists, and drug development professionals, a precise understanding of

the material properties of semiconductors is paramount. Gallium Arsenide (GaAs), a direct

bandgap semiconductor, is a cornerstone material in optoelectronics and high-frequency

electronics. Its bandgap energy is a critical parameter influencing its electrical and optical

characteristics. This guide provides a comprehensive overview of the bandgap energy of GaAs

at room temperature, detailing its accepted values, temperature dependence, and the

experimental protocols for its measurement.

Quantitative Data Summary
The bandgap energy (Eg) of Gallium Arsenide is not a fixed value but is influenced by

temperature. At room temperature (300 K), the generally accepted value for the bandgap of

intrinsic GaAs is approximately 1.424 eV.[1][2] The relationship between bandgap energy and

temperature can be accurately described by the Varshni equation.

Table 1: Bandgap Energy of Gallium Arsenide at Room Temperature (300 K)
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Parameter Value Reference

Bandgap Energy (Eg) 1.424 eV [1][2]

Bandgap Energy (Eg) 1.42 eV [1][3][4]

Bandgap Energy (Eg) 1.43 eV [5]

The temperature dependence of the bandgap energy is modeled by the Varshni equation:

Eg(T) = Eg(0) - (αT2) / (T + β)

Where:

Eg(T) is the bandgap energy at temperature T (in Kelvin).

Eg(0) is the bandgap energy at 0 K.

α and β are material-specific constants.

Table 2: Varshni Equation Parameters for Gallium Arsenide

Parameter Value Reference

Eg(0) 1.519 eV [1][3][6]

α 5.405 x 10-4 eV/K [1]

β 204 K [1][3]

Eg(0) 1.522 eV [7]

α 5.8 x 10-4 eV/K [7]

β 300 K [7]

Experimental Protocols
The determination of the bandgap energy of GaAs is performed using various optical

spectroscopy techniques. The most common and reliable methods are Photoluminescence
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Spectroscopy and Absorption Spectroscopy.

Photoluminescence Spectroscopy
Photoluminescence (PL) spectroscopy is a non-destructive technique that measures the light

emitted from a material after it has been excited by a light source.

Methodology:

Sample Preparation: A thin, polished wafer of single-crystal GaAs is required. The surface

should be clean and free of contaminants.

Excitation: A laser with a photon energy greater than the bandgap of GaAs (e.g., a He-Ne

laser at 632.8 nm or an Ar-ion laser at 488 nm) is used to excite the sample. The laser beam

is focused onto the sample surface.

Luminescence Collection: The light emitted from the sample is collected by a lens and

directed into a spectrometer. A long-pass filter is used to block the scattered laser light from

entering the spectrometer.

Spectral Analysis: The spectrometer disperses the collected light, and a photodetector (such

as a silicon CCD or an InGaAs detector) records the intensity as a function of wavelength.

Bandgap Determination: The peak of the PL spectrum corresponds to the radiative

recombination of electrons and holes across the bandgap. The energy of this peak provides

a direct measurement of the bandgap energy. The peak wavelength (λ) can be converted to

energy (E) using the formula: E = hc/λ, where h is Planck's constant and c is the speed of

light.

Absorption Spectroscopy
Absorption spectroscopy measures the amount of light absorbed by a material as a function of

wavelength.

Methodology:

Sample Preparation: A thin, polished GaAs wafer with a known thickness is required. Both

surfaces should be parallel to minimize scattering.
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Light Source: A broadband light source, such as a tungsten-halogen lamp, is used to

illuminate the sample.

Measurement: The light transmitted through the sample is collected and analyzed by a

spectrometer. A reference spectrum is also taken without the sample in the light path.

Calculation of Absorption Coefficient: The absorbance (A) is calculated from the

transmittance (T) using the formula A = -log(T). The absorption coefficient (α) is then

determined using the Beer-Lambert law: α = A / d, where d is the thickness of the sample.

Tauc Plot Analysis: For a direct bandgap semiconductor like GaAs, a Tauc plot is constructed

by plotting (αhν)2 versus the photon energy (hν). The linear portion of the plot is extrapolated

to the energy axis. The intercept on the energy axis gives the value of the bandgap energy.

Visualizations
The following diagram illustrates the relationship between temperature and the bandgap

energy of Gallium Arsenide as described by the Varshni equation.
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Temperature Dependence of GaAs Bandgap Energy
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Eg(T) = Eg(0) - (αT²) / (T + β)
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Caption: Logical flow of the Varshni equation for GaAs bandgap calculation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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